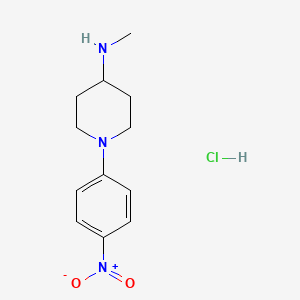
4-(4-(Methylsulfonyl)phenylamino)piperidine-4-carbonitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Design and Synthesis of Serotonin Receptor Agonists
One application involves the design and synthesis of benzamide derivatives as potent serotonin 4 receptor agonists for gastrointestinal motility. The inclusion of a phenylsulfonyl group has shown to increase intestinal absorption rate, indicating the compound's utility in improving oral bioavailability of pharmacological agents (Sonda et al., 2003).
Development of Potent Analgesics
Another application is in the synthesis of analgesics. Derivatives of 4-arylamino-piperidine have been synthesized and identified as extremely potent analgesics, demonstrating the compound's relevance in pain management research (Van Daele et al., 1976).
Synthesis of Pyridine and Fused Pyridine Derivatives
The compound is also involved in the synthesis of novel pyridine and fused pyridine derivatives, illustrating its significance in the exploration of new chemical entities with potential pharmacological activities (Al-Issa, 2012).
Inhibitors of Phospholipase A2
Research has explored derivatives of 4-(4-(Methylsulfonyl)phenylamino)piperidine-4-carbonitrile as potent membrane-bound phospholipase A2 inhibitors. These compounds have shown significant potential in reducing the size of myocardial infarction, indicating their importance in cardiovascular research (Oinuma et al., 1991).
Anticancer Activity
A series of derivatives have been synthesized and evaluated for their anticancer activity, particularly in inducing cell cycle arrest and apoptosis in cancer cells. This highlights the compound's application in the development of new anticancer agents (El-Agrody et al., 2020).
Propiedades
IUPAC Name |
4-(4-methylsulfonylanilino)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-19(17,18)12-4-2-11(3-5-12)16-13(10-14)6-8-15-9-7-13/h2-5,15-16H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSHKRGMCMKMCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2(CCNCC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


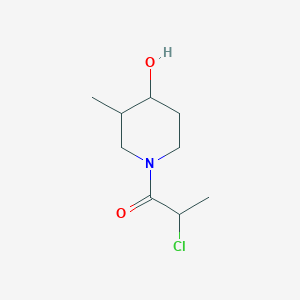
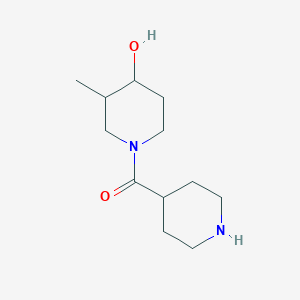


![tert-butyl N-[(1S)-1-(3-bromophenyl)but-3-en-1-yl]carbamate](/img/structure/B1474934.png)

![tert-butyl 2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl(isopropyl)carbamate](/img/structure/B1474937.png)
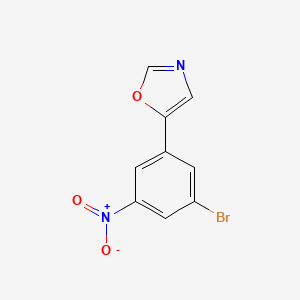

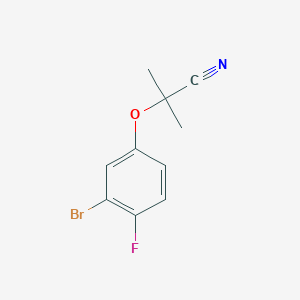

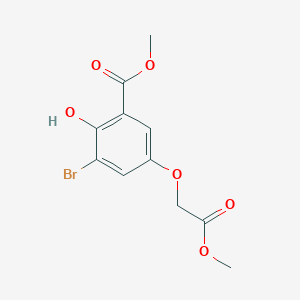
![4-(4-bromo-2-fluorophenyl)-1-[2-(diethylamino)ethyl]-1H-1,2,4-triazol-5(4H)-one](/img/structure/B1474946.png)
